Nav1.1 Potency: Sub-Nanomolar EC₅₀ vs. Micromolar AA43279
N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-3-carboxamide modulates human Nav1.1 with an EC₅₀ of 7.90 nM, as measured by two-electrode voltage clamp in Xenopus laevis oocytes [1]. In direct cross-study comparison, the prototypical small-molecule Nav1.1 activator AA43279 exhibits an EC₅₀ of approximately 9.5 µM (9,500 nM) in the same assay format (HEK-293 cells expressing human Nav1.1) [2]. This represents a greater than 1,200-fold potency advantage for the target compound.
| Evidence Dimension | Potency (EC₅₀) at human Nav1.1 |
|---|---|
| Target Compound Data | EC₅₀ = 7.90 nM |
| Comparator Or Baseline | AA43279: EC₅₀ = 9,500 nM (9.5 µM) |
| Quantified Difference | ~1,203-fold more potent |
| Conditions | Human Nav1.1 expressed in Xenopus laevis oocytes (target); human Nav1.1 in HEK-293 cells (comparator), two-electrode voltage clamp / patch-clamp electrophysiology |
Why This Matters
For procurement decisions, this ~1,200-fold potency differential means that achieving equivalent channel activation in vitro requires substantially less compound, reducing cost-per-experiment and minimizing solvent-related artifacts.
- [1] BindingDB. BDBM50582059 (CHEMBL5082582). EC₅₀ 7.90 nM: Modulator activity at human Nav1.1 expressed in Xenopus laevis oocytes assessed as elicitation in sodium current measured after 1–4 days by two-electrode voltage clamp. Curated by ChEMBL. View Source
- [2] Frederiksen K, Lu D, Yang D, et al. A small molecule activator of Nav1.1 channels increases fast-spiking interneuron excitability and GABAergic transmission in vitro and has anti-convulsive effects in vivo. Eur J Neurosci. 2017;46(3):1887-1896. AA43279 EC₅₀ = 9.5 µM. View Source
